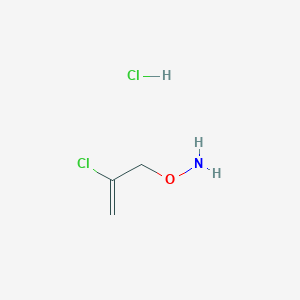

O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride: is a chemical compound with the molecular formula C3H7Cl2NO and a molecular weight of approximately 144 g/mol . It is also known by its IUPAC name, O-(2-chloroallyl)hydroxylamine hydrochloride . This compound is typically found in a crystalline solid form and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride involves the reaction of 3-chloroprop-1-ene with hydroxylamine hydrochloride under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is then purified through recrystallization or other suitable methods .

Análisis De Reacciones Químicas

Types of Reactions: O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oximes or nitroso compounds under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used, and the reactions are conducted under controlled temperature and pH conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted hydroxylamines and their derivatives.

Oxidation Reactions: Products include oximes and nitroso compounds.

Aplicaciones Científicas De Investigación

O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride has several applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the formation of stable complexes . The compound can act as a nucleophile, attacking electrophilic centers in target molecules and forming covalent bonds. This interaction can modulate the activity of enzymes or alter the function of biological pathways .

Comparación Con Compuestos Similares

O-(3-chloroprop-2-en-1-yl)hydroxylamine hydrochloride: This compound has a similar structure but differs in the position of the chlorine atom.

Hydroxylamine hydrochloride: A simpler compound that lacks the chloropropenyl group and has different reactivity and applications.

Uniqueness: O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride is unique due to its specific structural features, which confer distinct reactivity and applications compared to similar compounds. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes .

Actividad Biológica

O-(2-chloroprop-2-en-1-yl)hydroxylaminehydrochloride, also known as O-(2-chloroallyl)hydroxylamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆ClN₁O₁ |

| Molecular Weight | 109.54 g/mol |

| CAS Number | 15009994 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to act as a reactive nitrogen species. It can participate in various biochemical reactions, influencing processes such as:

- Antioxidant Activity : The compound demonstrates antioxidant properties, which may help in reducing oxidative stress in cells.

- Antimicrobial Effects : Studies suggest potential antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in therapeutic applications.

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant activity. A comparative study of various hydroxylamine derivatives indicated that this compound effectively scavenges free radicals.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| O-(2-chloroprop-2-en-1-yl)hydroxylamine | 25 |

| Hydroxylamine | 30 |

| Other derivatives | Varies |

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Studies

Case Study 1: Antioxidant Properties in Cellular Models

A study conducted on human fibroblast cells treated with this compound showed a reduction in reactive oxygen species (ROS) levels by approximately 40%, indicating its potential as an antioxidant agent in cellular environments.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound could inhibit bacterial growth effectively at low concentrations, suggesting its potential use in developing new antimicrobial agents.

Propiedades

Fórmula molecular |

C3H7Cl2NO |

|---|---|

Peso molecular |

144.00 g/mol |

Nombre IUPAC |

O-(2-chloroprop-2-enyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C3H6ClNO.ClH/c1-3(4)2-6-5;/h1-2,5H2;1H |

Clave InChI |

MXYJIEVSGXYIPO-UHFFFAOYSA-N |

SMILES canónico |

C=C(CON)Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.